

2-Chloromesitylene CAS number and properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Chloromesitylene

Cat. No.: B157201

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An In-Depth Technical Guide to **2-Chloromesitylene**: Synthesis, Properties, and Applications

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of **2-Chloromesitylene** (2-chloro-1,3,5-trimethylbenzene), a key chemical intermediate. Tailored for researchers, scientists, and professionals in drug development, this document delves into its physicochemical properties, spectroscopic signature, synthesis, reactivity, and applications, grounding all information in established scientific principles.

Core Identification and Physicochemical Properties

2-Chloromesitylene is an aromatic organic compound characterized by a benzene ring substituted with three methyl groups (a mesitylene core) and one chlorine atom. Its CAS Number is 1667-04-5.^[1] The strategic placement of the bulky methyl groups ortho to the chlorine atom imparts significant steric hindrance, a feature that is pivotal to its chemical reactivity and utility as a synthetic building block.

The fundamental properties of **2-Chloromesitylene** are summarized in the table below for quick reference.

Property	Value	Source(s)
CAS Number	1667-04-5	[2]
Molecular Formula	C ₉ H ₁₁ Cl	[2]
Molecular Weight	154.64 g/mol	[2]
Appearance	Colorless to almost colorless clear liquid	[3]
Boiling Point	204-206 °C (at 760 mmHg)	[1]
Density	~1.05 g/cm ³	[4]
Flash Point	~76.8 °C	[2]
InChIKey	WDZACGWEPQLKOM- UHFFFAOYSA-N	[5]
Storage Temperature	2-8 °C, sealed in dry conditions	[3]

Spectroscopic Characterization

Accurate identification of **2-Chloromesitylene** relies on a combination of spectroscopic techniques. The high symmetry of the parent mesitylene molecule is broken by the chlorine substituent, leading to a distinct spectral signature.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H NMR: The proton NMR spectrum is expected to show three distinct signals. Due to the molecule's symmetry plane, the two ortho methyl groups are equivalent, giving rise to a single signal (6H). The para methyl group will appear as a separate signal (3H). The two aromatic protons are also equivalent and will appear as a singlet (2H). The expected chemical shifts would be approximately 2.3 ppm for the methyl protons and around 6.9 ppm for the aromatic protons.
- ¹³C NMR: The carbon NMR spectrum will display four signals for the aromatic carbons due to the plane of symmetry and two signals for the methyl carbons. The carbon atom bearing the chlorine atom will be significantly downfield. The carbons bearing the two equivalent ortho

methyl groups will produce one signal, while the carbon with the para methyl group will produce another. The two unsubstituted aromatic carbons will also be equivalent.[6][7]

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present.[5] Key absorption bands for **2-Chloromesitylene** include:

- C-H stretching (aromatic): $\sim 3000\text{-}3100\text{ cm}^{-1}$
- C-H stretching (aliphatic, CH_3): $\sim 2850\text{-}2970\text{ cm}^{-1}$
- C=C stretching (aromatic ring): $\sim 1450\text{-}1600\text{ cm}^{-1}$
- C-Cl stretching: $\sim 1000\text{-}1100\text{ cm}^{-1}$ (This can be weak and in a crowded region)

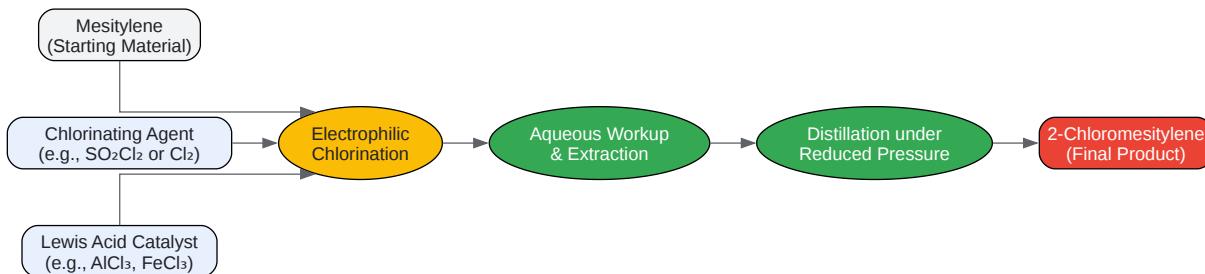
Mass Spectrometry (MS)

The mass spectrum is particularly informative due to the isotopic signature of chlorine.[8]

- Molecular Ion Peak: A characteristic feature will be the presence of two peaks for the molecular ion (M^+) and the $\text{M}+2$ peak, separated by 2 m/z units. This is due to the natural abundance of chlorine isotopes, ^{35}Cl (~75%) and ^{37}Cl (~25%). The relative intensity of the M^+ peak (containing ^{35}Cl) to the $\text{M}+2$ peak (containing ^{37}Cl) will be approximately 3:1.[9] For **2-Chloromesitylene**, these peaks will appear at $\text{m/z} = 154$ and $\text{m/z} = 156$.
- Fragmentation: A common fragmentation pattern is the loss of a methyl group ($\text{M}-15$), leading to a fragment ion at $\text{m/z} = 139$ (with its corresponding $\text{M}+2$ peak at 141).

Synthesis of 2-Chloromesitylene

The most direct and common method for synthesizing **2-Chloromesitylene** is the electrophilic aromatic substitution of mesitylene. The three methyl groups are activating and ortho-, para-directing. Since all three positions are equivalent and activated, monosubstitution can be achieved under controlled conditions. The following protocol is based on analogous halogenation procedures and established chemical principles.[10]



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Caption: Workflow for the synthesis of **2-Chloromesitylene**.

Experimental Protocol: Electrophilic Chlorination of Mesitylene

Disclaimer: This protocol should only be performed by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Materials:

- Mesitylene (1,3,5-trimethylbenzene)
- Sulfuryl chloride (SO_2Cl_2) or Chlorine gas (Cl_2)
- Anhydrous aluminum chloride (AlCl_3) or iron(III) chloride (FeCl_3)
- Dichloromethane (DCM, anhydrous)
- Hydrochloric acid (HCl, dilute aqueous solution)
- Saturated sodium bicarbonate (NaHCO_3) solution
- Brine (saturated NaCl solution)

- Anhydrous magnesium sulfate (MgSO_4)

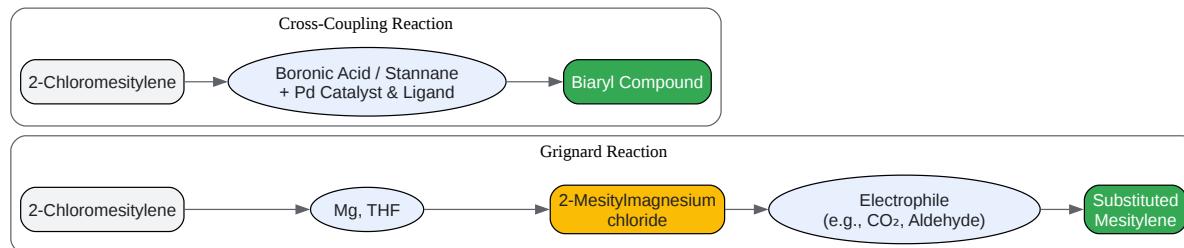
Procedure:

- Reaction Setup: A three-necked, round-bottomed flask is flame-dried and equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (e.g., a bubbler with mineral oil or a scrubber). The system is kept under an inert atmosphere (e.g., nitrogen or argon).
- Charging the Flask: Mesitylene (1.0 eq) and anhydrous DCM are added to the flask. The solution is cooled to 0 °C in an ice bath. The Lewis acid catalyst (e.g., AlCl_3 , 0.05-0.1 eq) is added carefully.
- Addition of Chlorinating Agent: Sulfuryl chloride (1.0 eq) dissolved in a small amount of anhydrous DCM is added dropwise from the dropping funnel over 30-60 minutes, maintaining the temperature at 0 °C. Causality: This slow addition prevents overheating and minimizes the formation of dichlorinated byproducts. The Lewis acid polarizes the S-Cl bond, generating a potent electrophile ("Cl⁺" equivalent) that attacks the electron-rich mesitylene ring.
- Reaction Monitoring: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours. The progress is monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.
- Workup: The reaction is quenched by slowly pouring the mixture over crushed ice containing a small amount of concentrated HCl. The mixture is transferred to a separatory funnel, and the organic layer is separated.
- Washing: The organic layer is washed sequentially with dilute HCl, water, saturated NaHCO_3 solution, and finally brine. Causality: The acid wash removes any remaining catalyst, and the bicarbonate wash neutralizes any residual acid.
- Drying and Concentration: The organic layer is dried over anhydrous MgSO_4 , filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
- Purification: The crude product is purified by vacuum distillation to yield pure **2-Chloromesitylene** as a colorless liquid.

Chemical Reactivity and Mechanistic Insights

The reactivity of **2-Chloromesitylene** is governed by the interplay of electronic and steric effects from its substituents.

- **Steric Hindrance:** The two ortho-methyl groups provide significant steric shielding around the chlorine atom. This hindrance makes direct nucleophilic aromatic substitution (S_NAr) at the C-Cl bond extremely difficult, as the approach of a nucleophile is sterically blocked.
- **Grignard Reagent Formation:** Despite the steric hindrance, **2-Chloromesitylene** can be converted into its corresponding Grignard reagent, 2-mesylmagnesium chloride. This is a powerful synthetic transformation, as it converts the electrophilic aryl halide into a potent nucleophilic organometallic reagent. This Grignard reagent can then be used in a variety of carbon-carbon bond-forming reactions.^[11]
- **Metal-Catalyzed Cross-Coupling Reactions:** **2-Chloromesitylene** can participate in cross-coupling reactions (e.g., Suzuki, Stille, Buchwald-Hartwig). However, due to the steric hindrance, these reactions often require specialized catalysts with bulky phosphine ligands (e.g., SPhos, XPhos) that are designed to facilitate reductive elimination from sterically demanding substrates.



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Caption: Key reaction pathways for **2-Chloromesitylene**.

Applications in Research and Drug Development

As a chemical intermediate, **2-Chloromesitylene** is not typically an active pharmaceutical ingredient (API) itself but serves as a crucial building block.[\[12\]](#) Its primary value lies in its ability to introduce the sterically bulky mesityl group into a target molecule.

- **Scaffold for Ligand Synthesis:** The mesityl group is widely used in the synthesis of ligands for organometallic catalysis. Its bulk can be used to control the coordination number of a metal center, influence the selectivity of a reaction (e.g., enantioselectivity), and enhance the stability of the resulting catalyst.
- **Steric Control in Drug Candidates:** In drug design, steric bulk is often used to modulate the pharmacological profile of a molecule.[\[13\]](#) A bulky group like mesityl can:
 - **Improve Selectivity:** By physically blocking the binding of a molecule to an unintended receptor or enzyme isoform.
 - **Enhance Metabolic Stability:** The bulky group can shield metabolically labile sites on the molecule from degradation by metabolic enzymes (e.g., Cytochrome P450s), thereby increasing the drug's half-life.
 - **Control Conformation:** The steric demand of the mesityl group can lock a molecule into a specific, biologically active conformation.

While specific drugs derived directly from **2-Chloromesitylene** are not prevalent in public literature, its role as a precursor to more complex, sterically-demanding scaffolds is a key application in exploratory medicinal chemistry.[\[14\]](#)[\[15\]](#)

Safety, Handling, and Disposal

2-Chloromesitylene is classified as an irritant and requires careful handling.[\[2\]](#)

- **GHS Hazard Statements:**
 - H315: Causes skin irritation.[\[2\]](#)
 - H319: Causes serious eye irritation.[\[2\]](#)

- May cause respiratory irritation.
- Personal Protective Equipment (PPE): Always handle in a certified chemical fume hood. Wear a lab coat, chemical-resistant gloves (e.g., nitrile), and splash-proof safety goggles.[16]
- Handling: Avoid contact with skin, eyes, and clothing. Avoid inhalation of vapors. Keep away from heat, sparks, and open flames. Use non-sparking tools and take precautionary measures against static discharge.[17][18]
- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, segregated from incompatible materials such as strong oxidizing agents.[13]
- First Aid:
 - Skin Contact: Immediately remove contaminated clothing and wash the affected area with plenty of soap and water. Seek medical attention if irritation persists.[16]
 - Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Seek immediate medical attention.[16]
 - Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[16]
 - Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
- Disposal: Dispose of waste in accordance with local, regional, and national environmental regulations. Do not allow it to enter the sewer system.[19]

Conclusion

2-Chloromesitylene is a valuable and versatile chemical intermediate. Its unique combination of a reactive chloro-substituent and a sterically demanding trimethylbenzene framework makes it a strategic building block for organic synthesis. For researchers in materials science and drug discovery, understanding its properties, synthesis, and reactivity is key to leveraging its potential in the creation of novel catalysts, ligands, and complex molecular architectures with tailored steric and electronic properties.

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- To cite this document: BenchChem. [2-Chloromesitylene CAS number and properties]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b157201#2-chloromesitylene-cas-number-and-properties\]](https://www.benchchem.com/product/b157201#2-chloromesitylene-cas-number-and-properties)

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